molecular formula C7H14N2O B11921846 N-(tert-Butyl)aziridine-1-carboxamide

N-(tert-Butyl)aziridine-1-carboxamide

Cat. No.: B11921846
M. Wt: 142.20 g/mol
InChI Key: OZHPENBMSIDDAY-UHFFFAOYSA-N
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Description

N-(tert-Butyl)aziridine-1-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the aziridine ring, and a carboxamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-Butyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with aziridine under basic conditions. The tert-butyl carbamate acts as a protecting group for the nitrogen atom, facilitating the formation of the aziridine ring . Another method involves the use of tert-butyl chloroformate and aziridine in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Nucleophilic Ring-Opening: Formation of substituted amines, alcohols, and thiols

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of amine derivatives

Mechanism of Action

Comparison with Similar Compounds

N-(tert-Butyl)aziridine-1-carboxamide can be compared with other aziridine derivatives, such as:

This compound is unique due to its specific tert-butyl and carboxamide functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

N-(tert-Butyl)aziridine-1-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by a highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can be synthesized through various methods, primarily involving the reaction of tert-butyl carbamate with aziridine under basic conditions. This method allows for the formation of the aziridine ring while protecting the nitrogen atom, facilitating further chemical transformations.

Synthetic Routes

Synthesis Method Yield (%) Conditions
Reaction with tert-butyl carbamate70-90Basic conditions
Nucleophilic ring-opening reactionsVariableDepends on nucleophile used

The biological activity of this compound largely stems from its ability to undergo nucleophilic ring-opening reactions. The strain in the aziridine ring allows for reactions with various nucleophiles, leading to the formation of diverse products, including substituted amines and carboxylic acids. This reactivity is crucial in its applications as a building block in organic synthesis and potential therapeutic agents .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer cell survival .

Case Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of several aziridine derivatives on human cancer cell lines. This compound was found to exhibit moderate cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antimicrobial Evaluation : In another investigation, a series of aziridine-thiourea derivatives were tested for their antimicrobial activity. The results indicated that compounds similar to this compound showed promising antibacterial effects, outperforming conventional antibiotics in specific strains .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other aziridine derivatives:

Compound Activity Type Notable Findings
Aziridine-2-carboxamideAnticancerLower toxicity, effective against solid tumors
tert-Butyl aziridine-1-carboxylatePolymer synthesisUsed as a building block for complex molecules
CyanoaziridinesAntitumorShowed selective reactivity with thiols

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-tert-butylaziridine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2,3)8-6(10)9-4-5-9/h4-5H2,1-3H3,(H,8,10)

InChI Key

OZHPENBMSIDDAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC1

Origin of Product

United States

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